3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid is a synthetic organic compound characterized by the presence of a dinitrobenzamido group and a trifluorobutanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid typically involves the following steps:
Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 3,5-Dinitrobenzamido Intermediate: The nitrated benzamide is then reacted with 4,4,4-trifluorobutanoic acid chloride in the presence of a base such as triethylamine to form the 3,5-dinitrobenzamido intermediate.
Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 3-(3,5-diaminobenzamido)-4,4,4-trifluorobutanoic acid.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluorobutanoic acid moiety can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzamide: Similar in structure but lacks the trifluorobutanoic acid moiety.
4,4,4-Trifluorobutanoic acid: Similar in structure but lacks the dinitrobenzamido group.
3,5-Dinitrobenzoic acid: Contains the dinitrobenzene ring but lacks the amido and trifluorobutanoic acid groups.
Uniqueness
3-(3,5-Dinitrobenzamido)-4,4,4-trifluorobutanoic acid is unique due to the combination of the dinitrobenzamido group and the trifluorobutanoic acid moiety. This combination imparts specific chemical reactivity and potential for diverse applications that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
917868-77-0 |
---|---|
Molekularformel |
C11H8F3N3O7 |
Molekulargewicht |
351.19 g/mol |
IUPAC-Name |
3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C11H8F3N3O7/c12-11(13,14)8(4-9(18)19)15-10(20)5-1-6(16(21)22)3-7(2-5)17(23)24/h1-3,8H,4H2,(H,15,20)(H,18,19) |
InChI-Schlüssel |
CNIJSZTVOMZFGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.